molecular formula C9H10F2O2 B14770065 1-Ethoxy-2,4-difluoro-5-methoxybenzene

1-Ethoxy-2,4-difluoro-5-methoxybenzene

Cat. No.: B14770065
M. Wt: 188.17 g/mol
InChI Key: XPOLELLAELRSEM-UHFFFAOYSA-N
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Description

1-Ethoxy-2,4-difluoro-5-methoxybenzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, where the benzene ring is substituted with ethoxy, difluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2,4-difluoro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 1-ethoxy-2,4-difluorobenzene with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods utilize microreactor systems that allow for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2,4-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Lewis acids such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-ethoxy-2,4-difluoro-5-bromomethoxybenzene .

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,4-difluoro-5-methoxybenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .

Comparison with Similar Compounds

1-Ethoxy-2,4-difluoro-5-methoxybenzene can be compared with other similar compounds such as:

The unique combination of ethoxy, difluoro, and methoxy groups in this compound contributes to its distinct chemical properties and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

1-ethoxy-2,4-difluoro-5-methoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-3-13-9-5-8(12-2)6(10)4-7(9)11/h4-5H,3H2,1-2H3

InChI Key

XPOLELLAELRSEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)OC)F)F

Origin of Product

United States

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